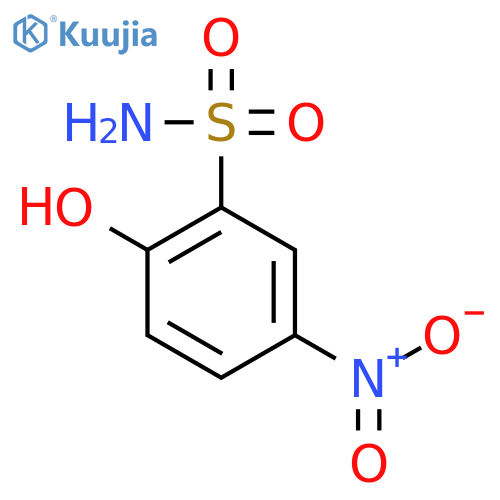

Cas no 82020-57-3 (2-hydroxy-5-nitrobenzene-1-sulfonamide)

82020-57-3 structure

商品名:2-hydroxy-5-nitrobenzene-1-sulfonamide

CAS番号:82020-57-3

MF:C6H6N2O5S

メガワット:218.187240123749

MDL:MFCD18397327

CID:701635

PubChem ID:13321749

2-hydroxy-5-nitrobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide, 2-hydroxy-5-nitro-

- 2-hydroxy-5-nitrobenzenesulfonamide

- 2-hydroxy-5-nitrobenzene-1-sulfonamide

- GS1000

- DTXSID80536791

- AKOS017552393

- EN300-278322

- SCHEMBL18301990

- 82020-57-3

-

- MDL: MFCD18397327

- インチ: InChI=1S/C6H6N2O5S/c7-14(12,13)6-3-4(8(10)11)1-2-5(6)9/h1-3,9H,(H2,7,12,13)

- InChIKey: JHZUWNGDWLEACF-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)O

計算された属性

- せいみつぶんしりょう: 217.99974247g/mol

- どういたいしつりょう: 217.99974247g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 316

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 135Ų

2-hydroxy-5-nitrobenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-278322-2.5g |

2-hydroxy-5-nitrobenzene-1-sulfonamide |

82020-57-3 | 95.0% | 2.5g |

$1089.0 | 2025-03-19 | |

| Enamine | EN300-278322-10g |

2-hydroxy-5-nitrobenzene-1-sulfonamide |

82020-57-3 | 10g |

$2393.0 | 2023-09-09 | ||

| Alichem | A014003256-500mg |

2-Hydroxy-5-nitrobenzenesulfonamide |

82020-57-3 | 97% | 500mg |

$815.00 | 2023-09-01 | |

| Enamine | EN300-278322-0.05g |

2-hydroxy-5-nitrobenzene-1-sulfonamide |

82020-57-3 | 95.0% | 0.05g |

$468.0 | 2025-03-19 | |

| Enamine | EN300-278322-0.1g |

2-hydroxy-5-nitrobenzene-1-sulfonamide |

82020-57-3 | 95.0% | 0.1g |

$490.0 | 2025-03-19 | |

| Enamine | EN300-278322-0.25g |

2-hydroxy-5-nitrobenzene-1-sulfonamide |

82020-57-3 | 95.0% | 0.25g |

$513.0 | 2025-03-19 | |

| Enamine | EN300-278322-1.0g |

2-hydroxy-5-nitrobenzene-1-sulfonamide |

82020-57-3 | 95.0% | 1.0g |

$557.0 | 2025-03-19 | |

| Enamine | EN300-278322-10.0g |

2-hydroxy-5-nitrobenzene-1-sulfonamide |

82020-57-3 | 95.0% | 10.0g |

$2393.0 | 2025-03-19 | |

| Enamine | EN300-278322-0.5g |

2-hydroxy-5-nitrobenzene-1-sulfonamide |

82020-57-3 | 95.0% | 0.5g |

$535.0 | 2025-03-19 | |

| Enamine | EN300-278322-1g |

2-hydroxy-5-nitrobenzene-1-sulfonamide |

82020-57-3 | 1g |

$557.0 | 2023-09-09 |

2-hydroxy-5-nitrobenzene-1-sulfonamide 関連文献

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

82020-57-3 (2-hydroxy-5-nitrobenzene-1-sulfonamide) 関連製品

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量